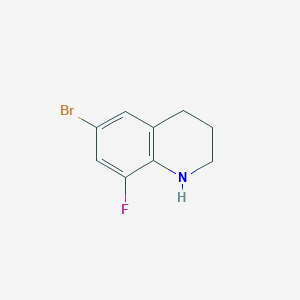

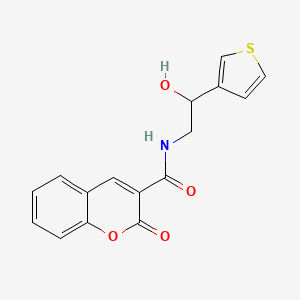

![molecular formula C12H14N2O3 B2818522 3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione CAS No. 2567498-67-1](/img/structure/B2818522.png)

3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione” is a chemical compound with the CAS Number: 2567498-67-1 . It has a molecular weight of 234.25 . It is in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H14N2O3/c1-12(2)10(15)14(11(16)17-12)7-8-4-3-5-9(13)6-8/h3-6H,7,13H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 234.25 . It is stored at 4 degrees Celsius .

Applications De Recherche Scientifique

Synthesis and Characterization

Research has demonstrated various methods for the synthesis and characterization of 1,3-oxazolidine-2,4-diones and their derivatives. For instance, a versatile synthesis approach starting from α-ketols and isocyanates has been reported, allowing access to 5,5-disubstituted 1,3-oxazolidine-2,4-diones in good yields. This methodology highlights the compound's potential as a precursor for α-hydroxyamides bearing a quaternary stereocenter upon hydrolysis (Merino et al., 2010). Additionally, the preparation and properties of similar oxazolidine derivatives were explored as early as 1947, indicating a long-standing interest in these compounds (Hook, 1947).

Mechanistic Studies

Mechanistic studies have utilized derivatives of 1,3-oxazolidine-2,4-dione for investigating reactions with NH-acidic heterocycles, contributing to the understanding of reaction mechanisms in organic chemistry. This research has provided insights into the synthesis and labeling techniques, particularly using 15N-labeling for NMR spectroscopy analysis (Ametamey et al., 1988).

Agricultural Applications

In the field of agriculture, derivatives of oxazolidinone, such as famoxadone, have been developed as new fungicides. These compounds exhibit excellent control of various plant pathogens, showcasing the broader applicability of 1,3-oxazolidine-2,4-diones in creating effective agricultural solutions (Sternberg et al., 2001).

Polymer Science

The compound and its derivatives have found applications in polymer science, where they have been used in the synthesis of novel polyureas. Such research indicates the versatility of oxazolidinone derivatives in materials science, contributing to the development of new materials with specific properties (Mallakpour & Rafiee, 2003).

Chemical Reactions and Transformations

Oxazolidine derivatives have been involved in studies of chemical reactions, such as Mannich reactions, highlighting their reactivity and utility as intermediates in organic synthesis. These studies not only provide a deeper understanding of chemical reactivity but also open pathways for the synthesis of complex molecules (Fairhurst et al., 1989).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

3-[(3-aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-12(2)10(15)14(11(16)17-12)7-8-4-3-5-9(13)6-8/h3-6H,7,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFZQASPUKZTMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)O1)CC2=CC(=CC=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

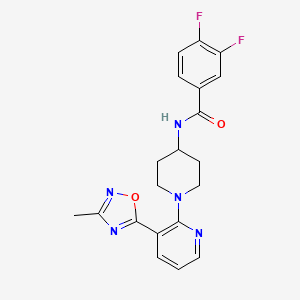

![1-[2-(2,4-dimethylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2818439.png)

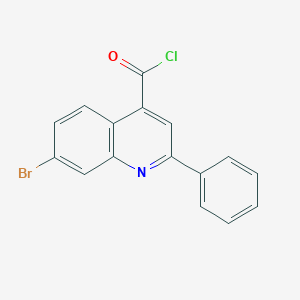

![5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2818446.png)

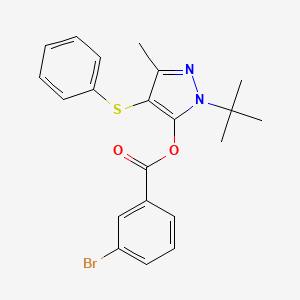

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2818451.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2818453.png)

![(3Ar,7aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2818454.png)

![3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B2818455.png)

![4-tert-butyl-N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B2818459.png)

![N-[(3S,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2818460.png)

![2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid](/img/no-structure.png)